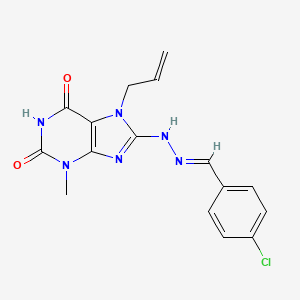
(E)-7-allyl-8-(2-(4-chlorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-7-allyl-8-(2-(4-chlorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H15ClN6O2 and its molecular weight is 358.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-7-allyl-8-(2-(4-chlorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine derivative class. This compound has garnered interest due to its potential pharmacological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest it may interact with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C16H15ClN6O2, with a molecular weight of approximately 358.79 g/mol. The compound features an allyl group and a chlorobenzylidene hydrazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅ClN₆O₂ |
| Molecular Weight | 358.79 g/mol |
| IUPAC Name | 8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The hydrazinyl and chlorobenzylidene groups may interact with specific enzymes involved in cancer proliferation or inflammation pathways.
- Receptor Modulation : The structure may allow binding to various receptors, potentially modulating signaling pathways associated with cellular growth and apoptosis.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could contribute to their therapeutic effects.
Biological Activity Studies
Recent studies have evaluated the biological activities of compounds similar to this compound:
Antitumor Activity
Research indicates that purine derivatives exhibit significant antitumor activity. For instance:
- In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells.
Anti-inflammatory Activity
Studies suggest that purine derivatives can modulate inflammatory responses:
- Cytokine Inhibition : Compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Antimicrobial Activity
Some derivatives have demonstrated antimicrobial properties:
- Bacterial Inhibition : Compounds structurally related to this compound have shown effectiveness against various bacterial strains.
Case Studies
-
Case Study on Antitumor Effects :
- A study involving a series of hydrazone derivatives showed promising results against human cancer cell lines. The compounds displayed IC50 values in the low micromolar range, indicating potent antitumor activity.
-
Case Study on Anti-inflammatory Properties :
- Research conducted on purine derivatives indicated a significant decrease in inflammation markers in animal models of arthritis when treated with similar compounds.
特性
IUPAC Name |
8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-3-8-23-12-13(22(2)16(25)20-14(12)24)19-15(23)21-18-9-10-4-6-11(17)7-5-10/h3-7,9H,1,8H2,2H3,(H,19,21)(H,20,24,25)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVJJAFFSROHHE-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Cl)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Cl)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














